molecular formula C14H12F3NO3S B6384972 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol CAS No. 1261889-46-6

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol

Cat. No.: B6384972
CAS No.: 1261889-46-6
M. Wt: 331.31 g/mol
InChI Key: XSSKXXAUNDJOOR-UHFFFAOYSA-N
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Description

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol is a complex organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenol derivative followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced via sulfonation reactions. The trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenation reagents like bromine or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonylamino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylsulfonylaminophenyl)-3-trifluoromethylphenol is unique due to the presence of both a trifluoromethyl group and a methylsulfonylamino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3S/c1-22(20,21)18-12-4-2-3-9(6-12)10-5-11(14(15,16)17)8-13(19)7-10/h2-8,18-19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSKXXAUNDJOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686754
Record name N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-46-6
Record name N-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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